In Vivo CNS NK1 Activity
In a direct head-to-head comparison, intracerebroventricular (i.c.v.) administration of SP (1-9) at an equimolar dose (50 pmol) produced no significant cardiovascular or behavioral responses in conscious rats, whereas full-length SP (1-11) and C-terminal fragment SP (5-11) elicited robust increases in mean arterial blood pressure (MAP), heart rate (HR), and characteristic grooming behaviors [1].
| Evidence Dimension | Central cardiovascular and behavioral responses |
|---|---|
| Target Compound Data | No significant response (MAP and HR change not different from baseline) |
| Comparator Or Baseline | SP (1-11): Significant increase in MAP and HR; SP (5-11): Significant increase in MAP and HR, identical behavioral pattern to SP (1-11) |
| Quantified Difference | Qualitative: Complete absence of agonist activity vs. full agonist activity |
| Conditions | Conscious rats, i.c.v. injection of 50 pmol peptide |
Why This Matters
This data is essential for researchers designing in vivo CNS studies to differentiate between NK1-dependent and NK1-independent effects, confirming SP (1-9) is an ideal negative control for central NK1R activation.
- [1] Tschöpe, C., Jost, N., Unger, T., & Culman, J. (1995). Central cardiovascular and behavioral effects of carboxy- and amino-terminal fragments of substance P in conscious rats. Brain Research, 690(1), 15-24. View Source
